2-(1,2-Thiazol-5-yl)ethan-1-ol
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Overview
Description
2-(1,2-Thiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7NOS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromoethanol with thiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-Thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(1,2-thiazol-5-yl)ethanal or 2-(1,2-thiazol-5-yl)ethanoic acid.
Reduction: Formation of 2-(1,2-thiazolidin-5-yl)ethanol.
Substitution: Formation of 2-(1,2-thiazol-5-yl)ethyl halides or amines.
Scientific Research Applications
2-(1,2-Thiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
2-(1,3-Thiazol-5-yl)ethan-1-ol: Similar structure but with a different position of the nitrogen atom in the thiazole ring.
2-Acetylthiazole: Contains an acetyl group instead of a hydroxyl group.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a methyl group on the thiazole ring .
Uniqueness: 2-(1,2-Thiazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-4-2-5-1-3-6-8-5/h1,3,7H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRGAYJXKVOUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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